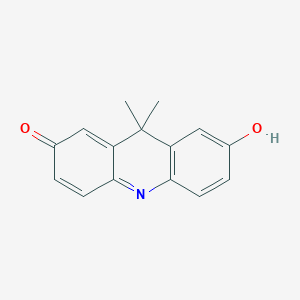














|
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.C1C2CC3C(=CC=CC=3)NC=2C=CC=1.OC1C[CH2:27][C:26]2([C:41]3[C:36]([CH:37]=[CH:38][C:39](=[O:42])[CH:40]=3)=[N:35][C:34]3[C:29]2=[CH:30][C:31]([OH:43])=[CH:32][CH:33]=3)[CH2:25]C1.C1(C2(C3C=CC=CC=3)C3C(C=CC(=O)C=3)=NC3C2=CC(O)=CC=3)C=CC=CC=1>S(=O)(=O)(O)O>[CH3:25][C:26]1([CH3:27])[C:41]2[C:36]([CH:37]=[CH:38][C:39](=[O:42])[CH:40]=2)=[N:35][C:34]2[C:29]1=[CH:30][C:31]([OH:43])=[CH:32][CH:33]=2
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
|
Name
|
( C )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
|
Name
|
7-hydroxyspiro [acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3CC12
|
|
Name
|
4',7-dihydroxyspiro [acridine-9,1'-cyclohexane]-2(9H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCC2(CC1)C1=CC(=CC=C1N=C1C=CC(C=C12)=O)O
|
|
Name
|
7-hydroxy-2',3',5',6'-tetramethylspiro[acridine-9,1'-cyclohexa-2', 5'-diene]-2(9H), 4'-dione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
9,9-diphenyl-7-hydroxyacridin-2 (9H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1(C2=CC(=CC=C2N=C2C=CC(C=C12)=O)O)C1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C2=CC(=CC=C2N=C2C=CC(C=C12)=O)O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |